Product packaging for Clearfil Photo Posterior(Cat. No.:CAS No. 121761-82-8)

Clearfil Photo Posterior

Cat. No.: B1167793
CAS No.: 121761-82-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clearfil Photo Posterior is a light-curing, radiopaque composite resin specifically formulated for posterior dental restorations, serving as a key material for research and development in dental materials science. Its main research applications include the study of wear resistance in Class I and Class II restorations, the evaluation of bonding systems and marginal sealing integrity, and investigations into the long-term performance of composite materials under simulated oral conditions. A notable 36-month clinical trial highlighted its remarkable wear resistance, with an adjusted mean wear value of 14.6 microns, equating to just 4.9 microns per year . The restorative system, which involves etching enamel and dentin followed by the application of a specific bonding agent, has also demonstrated superior marginal sealing and an absence of post-operative sensitivity in studies, making it a valuable benchmark for evaluating new adhesive protocols . The composite is recognized for its high mechanical strength, low polymerization shrinkage, and low coefficient of thermal expansion, which are critical properties for the durability and stability of direct restorations in a research setting . This compound is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

121761-82-8

Molecular Formula

C9H12O5

Synonyms

Clearfil Photo Posterior

Origin of Product

United States

Chemical Architecture and Constituent Analysis of Clearfil Photo Posterior and Analogous Formulations

Organic Resin Matrix Chemistry: Advanced Monomeric and Oligomeric Systems

The performance of modern dental restorative materials, such as Clearfil Photo Posterior and analogous composite formulations, is fundamentally dictated by the chemistry of their organic resin matrix. This matrix, typically composed of a sophisticated blend of monomeric and oligomeric systems, forms a continuous phase that polymerizes to create a durable, cross-linked network. This network encapsulates inorganic filler particles, providing the restoration with its mechanical strength and esthetic properties. The evolution of this organic matrix has been driven by the need to optimize properties such as polymerization shrinkage, mechanical integrity, biocompatibility, and adhesion to tooth structure. The primary chemistry employed is based on the free-radical polymerization of methacrylate (B99206) monomers, though alternative systems have also been developed to address inherent challenges.

Methacrylate-Based Monomers: Structure-Reactivity Relationships

Methacrylate-based monomers are the cornerstone of the vast majority of contemporary dental resin composites. nih.gov These molecules are characterized by the presence of one or more methacrylate functional groups (CH₂=C(CH₃)COO−), which are susceptible to free-radical polymerization upon exposure to an appropriate energy source, typically visible blue light. The structure of the monomer plays a critical role in defining the properties of the resulting polymer network. Key relationships exist between the monomer's molecular architecture and its reactivity, viscosity, and the physical properties of the final cured composite. For instance, larger, more rigid monomers tend to form stronger, more shrinkage-prone polymers, while smaller, more flexible monomers can enhance conversion and handling but may compromise mechanical properties. scienceopen.comnist.gov

Bisphenol A Glycidyl Methacrylate (Bis-GMA) is a high molecular weight monomer that has been a foundational component of dental composites since its introduction by Dr. Ray L. Bowen in 1962. researchgate.net Its molecular structure features a rigid aromatic core and two hydroxyl groups, which contribute to high mechanical strength and reduced polymerization shrinkage compared to simpler dimethacrylates. researchgate.net However, the very features that impart these positive qualities—specifically the intermolecular hydrogen bonding facilitated by the hydroxyl groups—also result in extremely high viscosity (approx. 910–1089 Pa·s). researchgate.netnih.govmdpi.com This high viscosity necessitates the inclusion of less viscous diluent monomers to achieve clinically acceptable handling characteristics. mdpi.com

To mitigate the challenges associated with Bis-GMA's viscosity, research has focused on the synthesis of chemically modified analogs. A primary strategy involves replacing the hydroxyl groups with other chemical moieties. thejcdp.com This modification disrupts the hydrogen bonding network, leading to a significant reduction in viscosity. For example:

Chlorination: Replacing the hydroxyl groups with chlorine atoms via the Appel reaction has been shown to reduce viscosity dramatically. One study reported a viscosity reduction from over 909 Pa·s for Bis-GMA to just 7.22 Pa·s for a chlorinated analog (Cl-BisGMA). nih.govresearchgate.net

Phosphorylation: Synthesis of a phosphonooxy-functionalized Bis-GMA analog (P-Bis-GMA), where hydroxyl groups are replaced with phosphonooxy groups [–O–P(=O)(OH)₂], has also been successful. This modification not only reduced viscosity from 1089.02 Pa·s to 436.62 Pa·s but also introduced acidic functional groups with the potential for self-adhesion to tooth structure. nih.govthejcdp.comthejcdp.com

MonomerModification StrategyResulting Viscosity (Pa·s)Key Advantage
Bis-GMA N/A (Control)909 - 1089 researchgate.netnih.govmdpi.comHigh strength, rigidity
Cl-BisGMA Hydroxyl group chlorination7.22 nih.govresearchgate.netDrastically reduced viscosity
P-BisGMA Hydroxyl group phosphorylation436.62 nih.govthejcdp.comReduced viscosity, potential self-adhesion

Urethane (B1682113) Dimethacrylate (UDMA) is another high molecular weight monomer frequently used in dental composites, often in combination with or as an alternative to Bis-GMA. mdpi.com Unlike Bis-GMA, UDMA lacks hydroxyl groups, resulting in lower viscosity and reduced water sorption. researchgate.net The central urethane linkages (–NH–CO–O–) allow for hydrogen bonding, contributing to good mechanical properties. UDMA monomers can be broadly categorized based on the chemical nature of their core structure: aromatic or aliphatic. pflaumer.com

Aromatic UDMA: These variants incorporate aromatic rings into their backbone. This design imparts rigidity and high mechanical strength, making them suitable for stress-bearing applications. researchgate.net However, a significant drawback of aromatic structures is their susceptibility to oxidation and degradation upon exposure to UV radiation, which can lead to yellowing and discoloration over time. pflaumer.com

Aliphatic UDMA: These monomers are based on linear or cyclic hydrocarbon chains. Their primary advantage is excellent color stability and resistance to UV degradation, making them ideal for esthetic restorations where long-term color fidelity is crucial. pflaumer.com While they can offer enhanced flexibility, their mechanical properties, such as hardness and abrasion resistance, may be lower than their aromatic counterparts. pflaumer.comresearchgate.net

The choice between aromatic and aliphatic UDMA in a composite formulation represents a trade-off between initial mechanical strength and long-term esthetic stability. researchgate.netpflaumer.com

UDMA VariantCore StructureKey AdvantagesKey Disadvantages
Aromatic Contains benzene (B151609) ringsHigh hardness, abrasion resistance, fast curing pflaumer.comPoor UV stability, prone to yellowing pflaumer.com
Aliphatic Linear/cyclic hydrocarbon chainsExcellent UV stability, color retention, flexibility pflaumer.comSlower curing, potentially lower mechanical strength pflaumer.comresearchgate.net

Due to the high viscosity of foundational monomers like Bis-GMA, the inclusion of low-viscosity diluent monomers is essential for creating a workable composite paste. scienceopen.com Triethylene Glycol Dimethacrylate (TEGDMA) is the most commonly used diluent in dental composites. chemicalbook.comnih.gov

TEGDMA is a small, flexible, linear molecule with a low molecular weight (286.33 g/mol ) and very low viscosity (15–25 mPa·s). scienceopen.comadakem.com Its chemical role is multifaceted:

Polymerization Enhancement: The increased mobility of the reacting medium afforded by TEGDMA facilitates a higher degree of conversion of the methacrylate double bonds during polymerization. nih.gov It acts as a solvent, increasing the mobility of the growing polymer chains and unreacted monomers, which can lead to a more completely cured and cross-linked network. nih.gov

However, the inclusion of TEGDMA is not without drawbacks. Its relatively hydrophilic nature and flexible structure can lead to increased water sorption and a potential reduction in the mechanical properties of the final cured composite compared to a purely high-molecular-weight monomer system. scienceopen.com

Achieving a durable bond between the resin composite and the tooth structure (enamel and dentin) is critical for clinical success. This is accomplished through the use of specialized adhesion-promoting functional monomers, which are key components of dental bonding agents and can also be incorporated into self-adhesive restorative materials. These monomers are bifunctional: they possess a polymerizable methacrylate group to copolymerize with the resin matrix and a reactive functional group that can chemically interact with the calcium in hydroxyapatite (B223615), the mineral component of teeth. nih.gov

10-Methacryloyloxydecyl Dihydrogen Phosphate (B84403) (10-MDP): This phosphate-functionalized monomer is renowned for its ability to form a strong and hydrolytically stable chemical bond with hydroxyapatite. nih.govpocketdentistry.com The phosphate group at one end of the molecule ionically bonds with calcium ions on the tooth surface. This interaction is so stable that 10-MDP molecules can self-assemble into ordered nanolayers at the interface. pocketdentistry.comjidmr.com The long, hydrophobic 10-carbon aliphatic chain separates the hydrophilic phosphate group from the polymerizable methacrylate group, contributing to the water resistance and durability of the bond. jidmr.com 10-MDP is a signature monomer developed by Kuraray Noritake Dental, the manufacturer of the Clearfil line of products. nih.gov

4-Methacryloxyethyl Trimellitic Anhydride (4-META): This monomer features two carboxylic acid groups attached to an aromatic ring. jidmr.com It promotes adhesion by interacting with tooth structure, although the bond is generally considered less hydrolytically stable than that formed by 10-MDP. researchgate.net

Glycerophosphate Dimethacrylate (GPDM): This is another phosphate-containing monomer used in some self-etching adhesives. pocketdentistry.comnih.gov Studies suggest that GPDM may demineralize the dentin surface more aggressively than 10-MDP, which can lead to high immediate bond strengths but potentially compromise long-term durability. pocketdentistry.com

MonomerFunctional GroupKey Chemical FeatureAdhesion Characteristic
10-MDP Dihydrogen PhosphateLong (10-carbon) hydrophobic spacer chainForms stable, water-resistant ionic bond with hydroxyapatite; nanolayering nih.govpocketdentistry.comjidmr.com
4-META Carboxylic Acid (Anhydride)Aromatic ring with two carboxyl groupsChemical interaction with hydroxyapatite jidmr.comresearchgate.net
GPDM PhosphateGlycerol phosphate structureDemineralizes dentin; promotes micromechanical interlocking pocketdentistry.comnih.gov

Alternative Ring-Opening Monomers: Silorane Chemistry and Cationic Polymerization Mechanisms

A significant drawback of methacrylate-based composites is the volumetric shrinkage that occurs during free-radical polymerization. allenpress.com As monomers convert to a more densely packed polymer network, the material contracts, which can generate stress at the tooth-restoration interface. To address this, an alternative chemical system based on "silorane" chemistry was developed. researchgate.netmedicopublication.com

The term "silorane" is derived from its constituent chemical moieties: silox ane and oxir ane. researchgate.net Unlike traditional composites, which polymerize via a free-radical chain reaction, silorane-based resins polymerize through a cationic ring-opening mechanism. allenpress.com Upon exposure to light, a photoinitiator generates a strong acid, which then protonates the oxirane (epoxy) rings. This initiates a chain reaction where the rings open and bond to other monomers. researchgate.net

The key advantage of this mechanism is the significant reduction in polymerization shrinkage. While methacrylate composites typically exhibit volumetric shrinkage in the range of 2.6% to 7.1%, silorane-based composites demonstrate shrinkage of less than 1%. allenpress.comnih.gov This is because the opening of the ring structures partially compensates for the volume reduction that occurs as new covalent bonds are formed. researchgate.net The siloxane backbone also imparts a high degree of hydrophobicity to the material. allenpress.com

Crosslinking Agents within the Polymer Network: Chemical Basis for Polymer Network Formation

The polymer network of this compound and similar dental composites is primarily composed of dimethacrylate monomers that undergo free-radical polymerization upon light activation. The formation of a highly crosslinked structure is fundamental to the material's strength and stability.

The most common base monomer in many dental composites is 2,2-bis[p-(2'-hydroxy-3'-methacryloxypropoxy)phenylene]propane, commonly known as Bis-GMA . nih.gov The rigid aromatic core of the Bis-GMA molecule contributes to the high strength and stiffness of the final polymer network. researchgate.net However, the high viscosity of Bis-GMA necessitates the inclusion of a diluent monomer to achieve a clinically manageable paste consistency. nih.gov

Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity monomer frequently used in conjunction with Bis-GMA. nih.govresearchgate.net Its flexible aliphatic chain enhances the mobility of the reacting species during polymerization, leading to a higher degree of conversion of the methacrylate double bonds. nih.govresearchgate.net The combination of the rigid Bis-GMA and the flexible TEGDMA allows for the formation of a dense, highly crosslinked three-dimensional network. lammps.orgnih.gov The ratio of these monomers is a critical factor that influences the final properties of the composite, such as polymerization shrinkage and mechanical strength. nih.govresearchgate.net

The polymerization process, initiated by a photoinitiator system (e.g., camphorquinone), results in the covalent bonding of the methacrylate groups of both Bis-GMA and TEGDMA, creating a robust and insoluble polymer matrix. mdpi.com This crosslinked network entraps the inorganic filler particles, providing the composite with its structural integrity.

Inorganic Filler Component Chemistry: Compositional Modulators and Surface Reactivity

Nano-Sized Fillers and Their Chemical Integration

Modern posterior composites, including advanced formulations analogous to this compound, often incorporate nano-sized filler particles . mdpi.compocketdentistry.comkuraraynoritake.eukuraraydental.comnih.gov These nanoparticles, typically with dimensions less than 100 nanometers, can be spherical silica (B1680970) (SiO2) or zirconia (ZrO2) particles. pocketdentistry.comresearchgate.netgoogle.comusm.my The inclusion of nanofillers offers several advantages, including improved polishability and wear resistance, as well as the ability to achieve a higher filler loading. pocketdentistry.comusm.my

The chemical integration of these nanoparticles into the resin matrix is critical. Due to their high surface area-to-volume ratio, nanoparticles have a strong tendency to agglomerate, which can create stress concentration points and weaken the composite. usm.my To overcome this, the nanoparticles are surface-treated with silane (B1218182) coupling agents, which will be discussed in the following section. This surface modification ensures a uniform dispersion of the nanofillers within the polymer matrix and a strong interfacial bond. usm.my Some advanced systems utilize pre-polymerized filler clusters or "nanoclusters," which are agglomerates of nano-sized particles that are then incorporated into the resin matrix. pocketdentistry.com

Filler Surface Modification: Role of Silane Coupling Agents

The interface between the hydrophilic inorganic filler particles and the hydrophobic organic polymer matrix is a critical area for the long-term stability of the composite. A strong and durable bond at this interface is achieved through the use of silane coupling agents . nih.gov

The most commonly used silane coupling agent in dental composites is 3-methacryloxypropyltrimethoxysilane (MPTMS) , also known by the trade name A-174. nih.govacs.orgchemicalbook.com MPTMS is a bifunctional molecule. At one end, it has a methacrylate group that is capable of copolymerizing with the Bis-GMA and TEGDMA monomers of the resin matrix during the light-curing process. chemicalbook.comchemicalbook.com At the other end, it has three methoxy (B1213986) groups (-OCH3) attached to a silicon atom. chemicalbook.comchemicalbook.com These methoxy groups are hydrolyzable and are the key to bonding with the inorganic filler surface.

The process of bonding the silane coupling agent to the filler surface involves a two-step reaction: hydrolysis and condensation.

Hydrolysis: In the presence of water, the methoxy groups of MPTMS undergo hydrolysis to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. chemicalbook.comphyschemres.orgmdpi.comacs.org This reaction is often catalyzed by acids or bases. mdpi.comscispace.com

Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups on the MPTMS molecule can then undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of the inorganic fillers (e.g., silica, glass). physchemres.orgacs.orgscispace.comu-tokyo.ac.jpscispace.com This reaction forms a stable, covalent siloxane bond (Si-O-Si) between the silane and the filler particle. physchemres.orgu-tokyo.ac.jp The silanol groups of adjacent MPTMS molecules can also condense with each other, forming a polysiloxane layer on the filler surface. mdpi.comu-tokyo.ac.jp

Covalent Bonding with Organic Resin Matrix via Methacrylate Functionality

The unique chemical structure of MPTMS allows it to act as a molecular bridge, forming strong covalent bonds with both the inorganic filler and the organic resin. dakenchem.comprevestdirect.com One part of the silane molecule contains hydrolyzable alkoxy groups (e.g., methoxy groups) that react with hydroxyl groups on the surface of the inorganic filler particles. This reaction forms stable siloxane bonds (Si-O-Si), effectively grafting the silane onto the filler surface. nih.govmdpi.com

The other end of the silane molecule features a non-hydrolyzable organofunctional group, in this case, a methacrylate group. nih.govnih.gov This methacrylate functionality is chemically identical to the methacrylate groups of the resin monomers in the organic matrix, such as Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate). nih.govmpausa.orgpocketdentistry.com During the light-initiated polymerization process, the methacrylate group of the silane agent actively participates in the free-radical chain reaction, co-polymerizing with the resin monomers. dakenchem.comnih.gov This results in the formation of strong, stable carbon-carbon covalent bonds that integrate the filler particles directly into the cross-linked polymer network. nih.gov This covalent linkage ensures efficient stress transfer from the flexible polymer matrix to the rigid filler particles, significantly enhancing the mechanical properties and hydrolytic stability of the final composite restoration. dakenchem.comnih.gov

FeatureDescriptionChemical MoietyBond Type
Bonding to Filler The silane's alkoxy groups react with hydroxyl groups on the inorganic filler surface.Silanol groups (from hydrolysis of alkoxysilanes)Covalent (Siloxane: Si-O-Si)
Bonding to Resin The silane's methacrylate group co-polymerizes with the methacrylate resin monomers.Methacrylate groupCovalent (Carbon-Carbon)

Photoinitiator and Co-initiator Systems: Mechanisms of Radical Generation

The transformation of the resin-based composite from a malleable paste to a hard, durable solid is accomplished through a process called photopolymerization. nih.gov This process is initiated by a photoinitiator system, which consists of molecules that absorb light energy from a dental curing unit and convert it into chemical energy in the form of reactive free radicals. oraljournal.comsemanticscholar.org These free radicals are responsible for breaking the carbon-carbon double bonds of the methacrylate monomers, initiating a chain reaction that results in the formation of a highly cross-linked polymer network. nih.gov Photoinitiator systems are broadly classified into two types, Type I and Type II, based on the chemical mechanism by which they generate free radicals. nih.govresearchgate.net

Type II Photoinitiator Systems: Camphorquinone (B77051) (CQ) and Amine Co-initiators (e.g., Ethyl 4-Dimethylaminobenzoate (EDMAB))

Type II photoinitiator systems are the most common systems used in dental composites. semanticscholar.org They function via a bimolecular process, requiring both a photosensitizer and a co-initiator (or electron donor). researchgate.netmdpi.com In the vast majority of visible light-cured dental materials, the photosensitizer is Camphorquinone (CQ). nih.govwikipedia.org CQ is a yellow solid that exhibits strong light absorption in the blue region of the visible spectrum, with a maximum absorption peak around 468 nm, which aligns well with the output of standard dental curing lights. semanticscholar.orgwikipedia.org

However, CQ itself is not efficient at generating free radicals. wikipedia.org Upon absorbing a photon of light, it is promoted to an excited triplet state. wikipedia.org To produce the necessary polymerizing radicals, the excited CQ molecule must interact with a co-initiator, which is typically a tertiary amine, such as Ethyl 4-Dimethylaminobenzoate (EDMAB). nih.govnih.govhampfordresearch.com The amine acts as an electron and hydrogen donor, reacting with the excited CQ to generate the free radicals that initiate the polymerization of the methacrylate monomers. nih.govnih.gov

The mechanism of radical generation in a Type II system is known as hydrogen abstraction. oraljournal.comgoogle.com The process unfolds as follows:

Photoexcitation: Camphorquinone (CQ) absorbs blue light and is converted from its ground state to an excited singlet state (¹CQ). It then rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³CQ). wikipedia.org

Exciplex Formation: The excited triplet CQ molecule (³CQ*) collides with the amine co-initiator, such as EDMAB, to form an unstable intermediate complex called an exciplex.

Electron and Proton Transfer (Hydrogen Abstraction): Within the exciplex, an electron is transferred from the nitrogen atom of the amine to the excited CQ. This is immediately followed by the transfer of a proton (a hydrogen atom) from a carbon atom adjacent to the nitrogen on the amine to the CQ molecule. hampfordresearch.com

Radical Generation: This hydrogen abstraction process results in the formation of two radicals: an inactive ketyl radical from the CQ and a highly reactive alkylaminyl radical from the amine co-initiator. researchgate.net It is this amine-derived radical that is primarily responsible for attacking the methacrylate monomer's carbon-carbon double bond and initiating the polymerization chain reaction. nih.govresearchgate.net

Type I Photoinitiator Systems: Acylphosphine Oxides (e.g., Bisacylphosphine Oxide (BAPO), Lucirin TPO) and Germanium Derivatives (e.g., Ivocerin)

Type I photoinitiators, also known as cleavage photoinitiators, are molecules that directly generate free radicals upon light absorption without the need for a co-initiator. nih.gov They undergo a unimolecular process where the absorbed light energy causes the molecule to fragment. nih.govsemanticscholar.org In dental composites, Type I photoinitiators are often used as an alternative or a supplement to the conventional CQ/amine system to improve curing efficiency and aesthetic properties. researchgate.netnih.gov

Prominent examples of Type I photoinitiators used in dentistry include acylphosphine oxides, such as 2,4,6-trimethylbenzoyl-diphenylphosphine oxide (Lucirin TPO) and bisacylphosphine oxide (BAPO). mdpi.comnih.gov These compounds have absorption spectra in the near UV-A and violet range (365-416 nm). jst.go.jprsc.org More recently, germanium-based photoinitiators, such as Ivocerin (a dibenzoyl germanium derivative), have been introduced. oraljournal.comnih.gov Ivocerin is noted for its high photoreactivity and strong absorption in the visible light spectrum, allowing for efficient polymerization. oraljournal.com

The mechanism for radical generation in Type I systems is homolytic cleavage. nih.govsemanticscholar.org When a Type I photoinitiator molecule, such as an acylphosphine oxide, absorbs light, it is promoted to an excited state. rsc.org This excited state is highly unstable and rapidly undergoes cleavage of a labile bond within its structure. researchgate.net

In the case of acylphosphine oxides like BAPO, the weak carbon-phosphorus (C-P) bond breaks homolytically. rsc.orgacs.org Homolytic cleavage means the two electrons forming the bond are distributed evenly between the two resulting fragments. dcu.ie This fragmentation process generates two highly reactive free radicals from a single photoinitiator molecule: a phosphinoyl radical and an acyl radical. acs.org BAPO, having two such bonds, can potentially generate up to four radicals. acs.org Both of these radical species are capable of initiating the polymerization of methacrylate resins, making Type I systems highly efficient. nih.govrsc.org

FeatureType I Photoinitiators (e.g., BAPO, TPO)Type II Photoinitiators (e.g., CQ/EDMAB)
Mechanism Unimolecular (one component)Bimolecular (two components)
Radical Generation Homolytic CleavageHydrogen Abstraction
Co-initiator Not requiredRequired (e.g., tertiary amine)
Radicals per Photon Two (or more)One
Efficiency Generally higher quantum yieldLower quantum yield
Color/Aesthetics Photobleaching (less yellowing)Can cause yellowing over time

Radical Amplified Photo-Polymerization (RAP) Technology: Chemical Recycling of Initiators

To enhance curing efficiency and reduce the concentration of CQ, which can contribute to a yellowish tint in restorations, advanced initiator systems have been developed. abstractarchives.comtokuyama-dental.eu One such system is the Radical Amplified Photo-polymerization (RAP) technology. researchgate.net This technology is utilized in some posterior composites, such as Estelite Sigma Quick. tokuyama-dental.eumdpi.com

The core principle of RAP technology is the chemical recycling of the photoinitiator. tokuyama-dental.com In a conventional CQ/amine system, a single CQ molecule is consumed to produce a single initiator radical. tokuyama-dental.com In contrast, the RAP system introduces a mechanism whereby a single CQ molecule can generate multiple free radicals. researchgate.nettokuyama-dental.com While the precise proprietary mechanism is complex, it involves a catalytic cycle where the CQ molecule, after participating in the generation of an initial radical, is regenerated back to its original state, ready to be photo-excited again. tokuyama-dental.com This recycling process amplifies the production of radicals from a lower concentration of CQ. tokuyama-dental.eu This leads to several clinical advantages, including faster curing times, a greater depth of cure, and a longer working time under ambient light because a lower concentration of the highly reactive initiator is needed. abstractarchives.comtokuyama-dental.comphsgroup.com.br

Ancillary Chemical Additives: Stabilizers, Pigments, and Their Chemical Functionality

In the formulation of dental resin composites such as this compound, the inclusion of ancillary chemical additives is crucial for ensuring the material's stability, longevity, and esthetic properties. These additives, though present in small quantities, perform critical functions, including preventing premature polymerization, protecting against degradation, and providing tooth-like coloration. The primary ancillary additives are stabilizers and pigments, each with a distinct chemical functionality.

Stabilizers are incorporated into the resin matrix to prevent spontaneous polymerization during storage and to enhance the material's resistance to degradation from various environmental factors, such as light and heat. 3m.com A key stabilizer identified in the formulation of this compound is 2,6-di-tert-butyl-p-cresol , also known as butylated hydroxytoluene (BHT).

BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger. nih.gov During storage and handling, the monomer system can be susceptible to the formation of free radicals, which can initiate unwanted polymerization. BHT effectively inhibits this process by donating a hydrogen atom from its hydroxyl group to the reactive free radicals, thereby neutralizing them and preventing the initiation of a polymerization chain reaction. This ensures the composite paste remains in a workable state until it is intentionally cured by the dental practitioner.

Furthermore, stabilizers like BHT contribute to the long-term color stability of the composite restoration by preventing oxidation that can lead to discoloration over time. Other stabilizers that may be found in dental composites include UV absorbers, which protect the material from the degrading effects of ultraviolet light.

Pigments are added to the composite material to achieve the various shades necessary to match the natural dentition of patients. omnichroma.com These coloring agents are typically metal oxides, which are selected for their stability, biocompatibility, and ability to produce a range of tooth-like colors. researchgate.net While the specific pigments in this compound are not detailed in all public documentation, analogous dental composite formulations commonly utilize a combination of the following:

Iron Oxides: These compounds are used to produce a spectrum of yellow, red, and brown shades. researchgate.netnih.gov By carefully blending different iron oxides, manufacturers can replicate the subtle variations in color found in natural teeth.

Titanium Dioxide: This pigment is primarily used as a whitening and opacifying agent. researchgate.net Its high refractive index allows it to scatter light effectively, which helps to mimic the translucency and opacity of enamel and dentin.

The chemical functionality of these pigments lies in their ability to absorb and scatter specific wavelengths of visible light. The perceived color of the composite is determined by the wavelengths of light that are reflected back to the observer's eye. The concentration and dispersion of these pigment particles within the resin matrix are critical factors in achieving a precise and stable color match.

The following interactive data table summarizes the key ancillary chemical additives discussed and their respective chemical functionalities within dental composite formulations.

Additive TypeChemical Name/ClassChemical Functionality
Stabilizer 2,6-di-tert-butyl-p-cresol (BHT)Free radical scavenger; prevents premature polymerization and oxidation.
Pigment Iron Oxides (e.g., Fe2O3, FeO(OH))Light absorption and scattering; provides yellow, red, and brown coloration.
Pigment Titanium Dioxide (TiO2)Light scattering and opacification; provides whiteness and controls translucency.

Polymerization Chemistry and Reaction Kinetics in Clearfil Photo Posterior

Mechanism of Free Radical Polymerization: Chemical Pathways of Initiation, Propagation, and Termination

The polymerization of Clearfil Photo Posterior is based on a free-radical addition mechanism, a chain reaction consisting of three primary stages: initiation, propagation, and termination. This process is triggered by the absorption of light energy by a photoinitiator system within the resin matrix.

Initiation: The process begins when the composite is exposed to a specific wavelength of blue light, typically from a dental curing unit. This light energy is absorbed by a photosensitizer molecule. While the exact formulation of this compound is proprietary, a common photoinitiator system in dimethacrylate-based composites is the combination of camphorquinone (B77051) (CQ) as the photosensitizer and a tertiary amine as a co-initiator or reducing agent. Upon absorbing a photon of light, camphorquinone is excited to a triplet state. In this energized state, it reacts with the tertiary amine, which donates an electron, leading to the formation of free radicals. These highly reactive molecules possess an unpaired electron and are capable of initiating the polymerization process.

Propagation: The newly formed free radicals are highly unstable and readily react with the carbon-carbon double bonds (C=C) of the methacrylate (B99206) monomer molecules present in the resin matrix. This reaction opens the double bond and incorporates the monomer into a growing polymer chain, with the free radical being transferred to the end of the newly added monomer unit. This process repeats itself, rapidly adding more monomer units and extending the polymer chain. The propagation phase is responsible for the bulk of the polymer network formation and the transformation of the material from a viscous paste to a solid.

Termination: The growth of the polymer chains ceases through several termination pathways. One common mechanism is bimolecular termination, where two growing polymer chains react with each other. This can occur through combination, where the two chains join to form a single, longer chain, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. Termination can also occur if a growing chain reacts with a free radical from the initiator system or with impurities within the resin.

Degree of Conversion (DC): Chemical Factors Influencing Monomer-to-Polymer Transformation

The degree of conversion (DC) is a critical parameter that quantifies the percentage of carbon-carbon double bonds in the monomer that have been converted into single bonds to form the polymer network. A higher DC is generally associated with improved mechanical properties, such as hardness and strength, and greater biocompatibility due to a lower amount of leachable, unreacted monomers. The DC of this compound is influenced by a confluence of chemical factors.

The chemical structure of the monomers themselves plays a significant role. High molecular weight and rigid monomers, such as bisphenol A-glycidyl methacrylate (Bis-GMA), can exhibit lower DC due to their reduced mobility within the increasingly viscous and cross-linked network as polymerization progresses. To counteract this, dental composites often include lower molecular weight, more flexible diluent monomers like triethylene glycol dimethacrylate (TEGDMA) to enhance monomer mobility and facilitate a higher degree of conversion.

The following table presents research findings on the degree of conversion for this compound in comparison to other dental composites under various light-curing conditions.

Table 1: Degree of Conversion of this compound and Other Composites

Composite Material Light Source Degree of Conversion (%)
This compound LED 43
This compound QTH Not Specified in Study
This compound PAC Not Specified in Study
Filtek Z 250 QTH 70
Filtek P 60 QTH Not Specified in Study

Data sourced from a comparative study on the conversion degrees of various resin composites. LED: Light Emitting Diode; QTH: Quartz-Tungsten-Halogen; PAC: Plasma Arc Curing.

Polymerization Shrinkage: Molecular Basis and Chemical Mitigation Strategies

A fundamental consequence of the free-radical polymerization of methacrylate-based composites is volumetric shrinkage. This occurs as the monomer molecules, which are initially spaced at van der Waals distances, are brought into much closer proximity through the formation of covalent bonds in the polymer network. This reduction in volume can create stress at the interface between the restoration and the tooth structure, potentially leading to marginal gaps, microleakage, and postoperative sensitivity.

The chemical structure of the constituent monomers is a primary determinant of the magnitude of polymerization shrinkage. Monomers with a lower molecular weight will have a higher concentration of reactive double bonds per unit volume. Consequently, for a given degree of conversion, a resin system with a higher proportion of low molecular weight monomers will exhibit greater volumetric shrinkage.

The pursuit of dental composites with minimal polymerization shrinkage has led to significant research into the development of novel monomer systems. The chemical design principles for these low-shrinkage monomers often focus on several key strategies. One approach is to synthesize monomers with higher molecular weights. By increasing the size of the monomer, the number of reactive double bonds per unit volume is decreased, leading to less shrinkage upon polymerization.

Another strategy involves the use of ring-opening polymerization. Certain cyclic monomers can undergo polymerization by opening their ring structures. This ring-opening process can partially offset the volume reduction that occurs from covalent bond formation, resulting in a net lower polymerization shrinkage. While methacrylate-based composites primarily polymerize via an addition reaction, the principles of designing larger monomers and optimizing the resin chemistry are central to manufacturers like Kuraray in their development of advanced composite materials. Kuraray has a history of developing proprietary monomers, such as the MDP (10-Methacryloyloxydecyl dihydrogen phosphate) monomer, which, while primarily known for its adhesive properties, demonstrates the company's focus on innovative monomer chemistry.

Curing Efficacy and Polymer Network Heterogeneity: Chemical Residuals within the Matrix

The efficacy of the curing process, directly related to the degree of conversion, determines the final properties of the composite restoration. However, even under ideal curing conditions, the polymerization of dimethacrylate-based composites is never fully complete. This results in a polymer network that is heterogeneous in nature and contains a certain amount of chemical residuals.

The rapid formation of a cross-linked network during polymerization can lead to the vitrification of the material, where the mobility of the reactive species (monomers and growing polymer chains) becomes severely restricted. This process can trap unreacted monomers within the solidified polymer matrix. These residual monomers, such as Bis-GMA and TEGDMA, can act as plasticizers, potentially softening the matrix and reducing its mechanical properties over time. Furthermore, these unreacted molecules may be leached from the restoration into the oral environment.

Chemical Degradation Pathways and Byproduct Formation of Clearfil Photo Posterior

Hydrolytic Degradation of Ester Linkages in Resin Matrix: Chemical Mechanisms and Reaction Products (e.g., Methacrylic Acid, BisHPPP, Triethylene Glycol (TEG))

Hydrolytic degradation is a significant chemical process affecting resin-based composites. It involves the chemical breakdown of the polymer matrix due to a reaction with water. The resin matrix of composites like Clearfil Photo Posterior is typically composed of dimethacrylate monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA), which are polymerized to form a highly cross-linked structure. ekb.eg A key vulnerability in this structure is the presence of ester linkages (-COO-), which are susceptible to hydrolysis. dental-tribune.comnih.gov

Water absorption is the initiating step for this degradation pathway. Water molecules can diffuse into the polymer matrix, and once present, they can attack the ester bonds. nih.gov This chemical reaction, a hydrolysis, cleaves the ester linkage, breaking down the polymer network. The process results in the formation of smaller, leachable molecules.

The primary reaction products of the hydrolytic degradation of a BisGMA/TEGDMA-based resin matrix include:

Methacrylic Acid (MA): Formed from the cleavage of the methacrylate groups from the main monomer backbone. researchgate.netmdpi.com

2,2-Bis[4(2,3-hydroxypropoxy)phenyl]propane (BisHPPP): This is the core molecule of BisGMA remaining after the hydrolysis and loss of its two methacrylate side groups. researchgate.netnih.gov

Triethylene Glycol (TEG): This results from the hydrolysis of the ester linkages in TEGDMA. researchgate.netmdpi.com

The process can be conceptualized as a reversal of the esterification reaction that forms the monomers. The presence of water facilitates the scission of the ester bond, leading to the formation of a carboxylic acid (Methacrylic Acid) and an alcohol (the remaining part of the monomer, e.g., BisHPPP or TEG). researchgate.net This degradation can lead to a softening of the resin matrix and a reduction in the mechanical properties of the composite over time. dental-tribune.com

Degradation PathwayKey ReactantSusceptible Chemical BondMajor Byproducts
Hydrolytic DegradationWaterEster LinkagesMethacrylic Acid, BisHPPP, Triethylene Glycol (TEG)

Enzymatic Degradation: Chemical Interaction with Esterases and Other Biocatalysts

The chemical degradation of the resin matrix is significantly accelerated in the oral cavity by the action of enzymes present in saliva and those produced by oral bacteria. nih.govnih.gov These biocatalysts, particularly esterases, target the same susceptible ester linkages within the composite's polymer network that are affected by simple hydrolysis. researchgate.netnih.gov

Human saliva contains several enzymes with esterase activity, such as cholesterol esterase (CE) and pseudocholinesterase (PCE), which can catalyze the hydrolysis of the resin monomers. dental-tribune.comnih.govnih.gov Studies have demonstrated that these enzymes have specificities for different components of the resin matrix. For instance, cholesterol esterase shows a greater catalytic effect on the breakdown of BisGMA, while pseudocholinesterase preferentially degrades TEGDMA. dental-tribune.comnih.gov

The chemical interaction involves the enzyme's active site binding to the ester linkage, facilitating its cleavage. This enzymatic action lowers the activation energy required for the hydrolytic scission, leading to a much faster rate of degradation than hydrolysis by water alone. mdpi.com The byproducts of this enzymatic degradation are identical to those of hydrolytic degradation: Methacrylic Acid, BisHPPP, and TEG. researchgate.netnih.govnih.gov Cariogenic bacteria, such as Streptococcus mutans, also produce esterases that contribute to the biodegradation of the resin, further weakening the restoration at the margins and potentially creating microgaps. researchgate.netmdpi.com

Biocatalyst SourceEnzyme TypePrimary Monomer Target
Human Saliva / Inflammatory ResponseCholesterol Esterase (CE)BisGMA
Human SalivaPseudocholinesterase (PCE)TEGDMA
Oral Bacteria (e.g., S. mutans)Bacterial EsterasesBisGMA, TEGDMA

Oxidative Degradation: Chemical Pathways and Reactive Oxygen Species Involvement

Oxidative degradation represents another chemical pathway that can affect the stability of the resin composite matrix. This process involves the reaction of the polymer with reactive oxygen species (ROS). ROS can be generated from various sources in the oral environment, including the metabolic activity of cells and bacteria, or from dental procedures such as tooth bleaching. nih.govmdpi.com

Bleaching agents, which often contain hydrogen peroxide or carbamide peroxide, work by releasing ROS that break down staining molecules. mdpi.com These highly reactive species can also attack the polymer matrix of a composite restoration. mdpi.com The chemical pathway involves the abstraction of hydrogen atoms from the polymer chains by ROS, leading to the formation of polymer radicals. These radicals can then undergo further reactions, such as chain scission, which breaks the polymer backbone into smaller fragments, or cross-linking, which can make the material more brittle. This oxidative attack can result in a reduction of the material's mechanical properties, such as its microhardness. mdpi.com

Furthermore, components within the resin material itself, such as the photoinitiator camphorquinone (B77051) (CQ), can generate ROS upon light exposure. nih.gov Monomers like TEGDMA have also been associated with the generation of ROS in cellular studies, which contributes to their cytotoxic profile. nih.govnih.gov

Leaching of Unreacted Monomers and Chemical Degradation Products: Identification and Elution Dynamics

During the polymerization of a resin composite, the conversion of monomer molecules into a polymer network is never fully complete. nih.govnih.gov This results in a certain percentage of unreacted monomers remaining trapped within the cured matrix. nih.gov These unreacted monomers, along with the byproducts from hydrolytic, enzymatic, and oxidative degradation, can leach out of the restoration over time into the oral environment. nih.govresearchgate.net

The elution dynamics are typically characterized by a higher rate of leaching in the initial period after placement (e.g., the first 24-72 hours) as monomers near the surface diffuse out, followed by a slower, more sustained release over the long term as degradation processes continue and deeper-lying molecules gradually diffuse to the surface. researchgate.netnih.gov The type of solvent or oral environment influences the leaching rate; for instance, the presence of ethanol (B145695) or acidic conditions can increase the elution of monomers compared to water or neutral saliva. nih.govresearchgate.net

The primary unreacted monomers that leach from dental composites are the main components of the resin matrix itself. These include:

Bisphenol A-glycidyl methacrylate (BisGMA): A large, high molecular weight monomer that forms the backbone of many composite resins. It is known for its rigidity and low polymerization shrinkage but has high viscosity. mdpi.comresearchgate.net Due to its size and viscosity, it can be more prone to incomplete polymerization. nih.gov

Triethylene glycol dimethacrylate (TEGDMA): A smaller, low-viscosity monomer frequently used as a diluent for BisGMA. nih.govresearchgate.net Its function is to improve the handling characteristics of the composite paste and allow for higher filler loading. However, it can increase water sorption. nih.gov

Urethane (B1682113) dimethacrylate (UDMA): Another base monomer used in some composite formulations. It offers good mechanical properties and can have lower viscosity than BisGMA. researchgate.netnih.gov

These monomers are released intact from the polymer network, where they were physically trapped without being chemically incorporated into the polymer chains. nih.gov

The quality of the polymerization process is a critical factor that directly influences the rate and quantity of monomer leaching. mdpi.commdpi.com The "degree of conversion" (DC) is a measure of the percentage of carbon-carbon double bonds from the methacrylate groups that have reacted to form the polymer network. A low degree of conversion implies that a larger number of unreacted monomers remain within the composite. nih.gov

Several factors affect the degree of conversion:

Curing Time and Light Intensity: Inadequate curing time or a low-intensity light source will result in insufficient energy to achieve a high DC, especially in deeper portions of the restoration. mdpi.commdpi.com

Light Curing Unit: The type of curing light can influence the DC. For example, dual-peak LEDs that emit both blue and violet light may achieve a higher DC compared to single-peak units. nih.gov

Material Composition: The viscosity and reactivity of the monomers themselves affect polymerization. Highly viscous monomers like BisGMA have reduced mobility, which can limit their conversion. mdpi.comnih.gov

A higher degree of conversion creates a more extensively cross-linked and stable polymer network, which better entraps any remaining unreacted monomers and is more resistant to degradation. researchgate.net Therefore, ensuring an adequate polymerization protocol is essential to minimize the leaching of potentially harmful chemical compounds from the restoration. mdpi.comthejcdp.com

Chemical Characterization Methodologies for Clearfil Photo Posterior

Spectroscopic Techniques for Chemical Structure Elucidation and Conversion Assessment

Spectroscopy is a fundamental tool in the characterization of dental composites. By analyzing the interaction of electromagnetic radiation with the material, researchers can gain insights into its molecular structure, the composition of its organic matrix and inorganic fillers, and the efficiency of the polymerization reaction.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a primary technique for assessing the degree of conversion (DC) in dental composites like Clearfil Photo Posterior. mdpi.com This method quantifies the extent of polymerization by monitoring the reduction of carbon-carbon double bonds (C=C) from the methacrylate (B99206) monomer groups as they convert into single carbon-carbon bonds (C-C) in the polymer network. rad-med.com

The analysis involves comparing the vibrational stretching peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) against an internal standard peak that remains unchanged during polymerization, such as the aromatic C=C stretching vibration (around 1608 cm⁻¹) from the Bis-GMA monomer. rad-med.com The ratio of these peaks before and after curing provides a quantitative measure of the DC. thejcdp.com

Research has shown that the DC of this compound is significantly influenced by the type and duration of the light source used for curing. For instance, a study comparing different light sources found that the lowest degree of conversion (43%) for this compound was observed after photopolymerization with a blue light-emitting diode (LED) for 40 seconds. nih.govnih.gov This highlights the importance of curing parameters on the final properties of the restoration.

Table 1: Degree of Conversion (DC) of this compound with Different Light Sources

Light Source Curing Time Degree of Conversion (%)
Blue LED 40 s 43
QTH Halogen Lamp 40 s Higher than LED
Plasma Arc Curing (PAC) 10 s No significant difference from QTH or LED

Data sourced from studies evaluating multiple composites and light sources. Specific values for QTH and PAC for this compound were comparatively ranked rather than given as discrete percentages in the source material. nih.govnih.gov

Raman Spectroscopy

Raman Spectroscopy serves as a powerful complementary technique to FTIR for determining the degree of conversion. unizg.hr This method also tracks the vibrational modes of molecules, particularly the decrease in the methacrylate C=C bond peak (around 1640 cm⁻¹) relative to a stable reference peak, such as the aromatic ring vibration at approximately 1610 cm⁻¹. nih.govmdpi.com

An advantage of Raman spectroscopy is its non-destructive nature and reduced sensitivity to water contamination, which allows for versatile sample analysis. unizg.hr The technique provides valuable data on the polymerization efficiency at various depths within the composite, which is critical for ensuring a thoroughly cured restoration. researchgate.net While specific studies focusing solely on this compound are limited, the methodology is standard for assessing the DC of dimethacrylate-based composites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of the monomer components within the resin matrix of a dental composite before polymerization. nih.gov Techniques like ¹H NMR and ¹³C NMR can precisely identify the chemical structure of the primary monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and its isomers, which are foundational components of many composite resins. nih.govnih.gov

NMR analysis allows for the unambiguous assignment of all signals in the spectra, confirming the molecular structure of the monomers and identifying any impurities or residual chemicals from the synthesis process. nih.gov This level of detailed chemical information is crucial for understanding the building blocks of the this compound polymer network and how they influence its final physical and mechanical properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the outermost layer (typically 5-10 nm) of the composite material. rockymountainlabs.comwikipedia.org

In the context of this compound, XPS can be employed to:

Identify surface elements: It can quantify the elements present on the surface of the cured composite, including those from the filler particles (e.g., silicon, barium, strontium) and the polymer matrix (carbon, oxygen). rockymountainlabs.comnih.gov

Analyze chemical bonding: XPS provides information on the chemical bonding environment of the elements. For example, it can distinguish between different oxidation states of an element, offering insights into the surface chemistry and the interface between the filler particles and the resin matrix. wikipedia.orgnih.gov

Evaluate surface modifications: The technique is valuable for studying the effects of surface treatments or degradation on the composite's surface chemistry. rockymountainlabs.com

Chromatographic Techniques for Monomer and Degradation Product Analysis

While spectroscopy helps characterize the bulk and surface of the cured composite, chromatography is essential for identifying and quantifying substances that may be released from the material over time.

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is the benchmark method for detecting and quantifying the elution of unreacted residual monomers and potential degradation products from polymerized dental composites into an aqueous environment. researchgate.netscielo.br

Studies on various dental composites have demonstrated that monomers such as Bis-GMA and Triethylene glycol dimethacrylate (TEGDMA) can leach out from the polymer network. scielo.brnih.govresearchgate.net The amount and type of eluted substance depend on factors like the degree of conversion, the storage medium, and the time since polymerization. nih.govmdpi.com HPLC analysis involves immersing the cured composite samples in a solvent (often ethanol (B145695)/water to simulate food and beverage effects) for a specified period. The solvent is then injected into the HPLC system, where individual components are separated and quantified. researchgate.netmdpi.com This analysis is critical for understanding the biocompatibility and long-term stability of this compound, as it identifies the specific molecules that may be released into the oral environment.

Table 2: Common Monomers Detectable by HPLC from Methacrylate-Based Dental Composites

Compound Name Abbreviation Common Role
Bisphenol A-glycidyl methacrylate Bis-GMA Base Monomer
Triethylene glycol dimethacrylate TEGDMA Diluent Monomer
Urethane (B1682113) dimethacrylate UDMA Base/Diluent Monomer
Bisphenol A BPA Precursor/Impurity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique used to identify and quantify non-volatile and semi-volatile organic compounds within a complex mixture. In the context of dental composites like this compound, LC-MS/MS is primarily employed to detect and measure leachable components that may be released from the polymerized material over time. nih.govmdpi.com

The methodology involves extracting potential leachables from cured samples of the composite using a solvent, typically ethanol or methanol (B129727), which simulates the oral environment. The extract is then injected into the LC system, where the different chemical compounds are separated based on their interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the parent ions and their fragments provide a unique fingerprint for each compound, allowing for highly specific identification and quantification.

Detailed Research Findings:

Studies on various dental composites have identified several common monomers that can be leached. While specific data for this compound is not extensively published, the analysis of similar resin-based composites reveals the potential presence of the following compounds. nih.govmdpi.com

Table 1: Potential Leachable Monomers from Dental Composites Identified by LC-MS/MS

Compound Name Abbreviation Potential Presence
2-Hydroxyethyl methacrylate HEMA Possible
Bisphenol A-glycidyl methacrylate Bis-GMA Possible
Triethylene glycol dimethacrylate TEGDMA Possible
Urethane dimethacrylate UDMA Possible

Note: This table represents common leachables from dental composites and not a direct analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another critical technique for the chemical characterization of dental composites. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs). nih.govthermofisher.com The process involves heating a sample of the material to release these volatile components, which are then carried by an inert gas through a long, thin column. Separation occurs based on the boiling points and affinities of the compounds for the column's stationary phase. As each compound exits the column, it is introduced into the mass spectrometer for identification and quantification, similar to LC-MS.

Detailed Research Findings:

GC-MS analysis of dental composites can identify residual monomers, polymerization by-products, and other volatile additives. While specific studies on this compound are limited, general findings from the analysis of resin-based dental materials suggest that compounds such as residual monomers and photoinitiator fragments could be detected. nih.gov

Table 2: Potential Volatile and Semi-Volatile Compounds in Dental Composites Detectable by GC-MS

Compound Class Example Compounds
Residual Monomers TEGDMA
Photoinitiators/By-products Camphorquinone (B77051), Ethyl-4-dimethylaminobenzoate

Note: This table lists compounds that are generally analyzable by GC-MS in dental composites, not specific findings for this compound.

Thermal Analysis Techniques for Understanding Chemical Transitions (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. tainstruments.comslideshare.net These methods provide valuable information about the thermal stability, composition, and phase transitions of dental composites like this compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. universallab.org This technique is used to determine the glass transition temperature (Tg), which is a critical parameter for understanding the physical state of the polymer matrix. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. universallab.org This analysis is used to determine the thermal stability of the composite and to quantify the percentage of inorganic filler content. As the sample is heated, the organic resin matrix decomposes and volatilizes, leaving behind the stable inorganic filler particles. The initial and final weights recorded allow for the calculation of the filler percentage by weight.

Detailed Research Findings:

Table 3: Typical Thermal Properties of Hybrid Dental Composites

Thermal Property Technique Typical Value/Information Obtained
Glass Transition Temperature (Tg) DSC 40 - 60 °C
Filler Content (% by weight) TGA 70 - 85%
Decomposition Temperature TGA Onset typically > 200 °C

Note: These values are representative of hybrid dental composites and are not specific to this compound.

Elemental Analysis Techniques for Filler Composition (e.g., Energy-Dispersive X-ray Spectroscopy (EDX) in conjunction with SEM)

The inorganic filler particles within a dental composite are crucial for its mechanical properties. Energy-Dispersive X-ray Spectroscopy (EDX or EDS), used in conjunction with a Scanning Electron Microscope (SEM), is a powerful technique for determining the elemental composition of these fillers. electron-microscopes.comqa-group.com

The SEM provides high-resolution images of the composite's microstructure, allowing for the visualization of the filler particles within the resin matrix. The focused electron beam of the SEM excites the atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, which is unique to each element. This allows for a qualitative and semi-quantitative analysis of the elements present in the filler particles.

Detailed Research Findings:

Studies on various "Clearfil" branded composites have utilized SEM-EDX to characterize their filler composition. These analyses consistently reveal the presence of certain key elements that contribute to the material's radiopacity and mechanical strength.

Table 4: Elemental Composition of Fillers in "Clearfil" Composite Resins by EDX Analysis

Element Chemical Symbol Typical Presence
Silicon Si Major
Barium Ba Major
Aluminum Al Minor/Trace
Zirconium Zr Minor/Trace

Note: This data is based on analyses of various "Clearfil" products and is representative of the likely filler composition of this compound. researchgate.netnih.gov

Advanced Chemical Modifications and Future Directions in Posterior Composite Resin Chemistry

Development of Bioactive Components: Chemical Interactions at the Molecular Level

The evolution of posterior composites is moving beyond inert restorative materials to those with bioactive capabilities. This bioactivity is engineered at a molecular level, aiming to create a material that interacts favorably with the oral environment to resist degradation and secondary caries. While specific bioactive formulations for Clearfil Photo Posterior are not extensively detailed in publicly available literature, the broader advancements in this area provide a roadmap for future developments.

A primary goal in the development of bioactive composites is the integration of antimicrobial properties to combat the formation of cariogenic biofilms at the restoration margin. This is often achieved through the chemical conjugation of antimicrobial monomers into the polymer network or the incorporation of antimicrobial fillers.

One of the most well-researched antimicrobial monomers is 12-methacryloyloxydodecylpyridinium bromide (MDPB). nih.govresearchgate.net This quaternary ammonium (B1175870) methacrylate (B99206) monomer possesses a potent bactericidal effect. Its mechanism of action is rooted in its molecular structure. The positively charged quaternary ammonium group interacts with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. nih.gov By covalently bonding to the polymer matrix during photocuring, MDPB becomes an immobilized, non-leachable component of the restoration. This "contact-killing" mechanism provides a sustained antimicrobial effect without the depletion of the active agent over time. While Kuraray, the manufacturer of this compound, utilizes MDPB in other products like the Clearfil SE Protect bonding system, its inclusion in the this compound composite itself is not explicitly documented in available materials. nih.govnih.gov

Another approach involves the use of fillers containing metallic ions with antimicrobial properties, such as silver, zinc, or copper. These ions can be released from the filler particles and interfere with bacterial metabolic processes. The challenge lies in controlling the release rate to ensure long-term efficacy without compromising the mechanical properties or biocompatibility of the composite.

The concept of ion-releasing materials is centered on the development of composites that can release beneficial ions, such as fluoride (B91410), calcium, and phosphate (B84403), into the surrounding tooth structure and oral environment. This chemical reactivity is designed to promote remineralization of demineralized enamel and dentin and to buffer acidic challenges from cariogenic bacteria.

Fluoride release is a key area of research. researchgate.net This is typically achieved by incorporating fluoride-containing fillers, such as fluoroaluminosilicate glasses, into the resin matrix. The release mechanism is often an ion-exchange process where fluoride ions are exchanged for other anions from the oral fluids. The rate of release is influenced by the pH of the surrounding environment, with higher release rates often observed in more acidic conditions, providing a "smart" response to cariogenic challenges.

Self-Healing Polymer Networks: Chemical Design and Autonomic Repair Mechanisms

A significant frontier in composite chemistry is the development of self-healing polymer networks. nih.govijsdr.org These materials are designed to autonomically repair microcracks that can form due to polymerization shrinkage and mechanical fatigue, thus extending the service life of the restoration. cnrs.fr

One of the most promising approaches involves the incorporation of microcapsules containing a healing agent into the resin matrix. nih.govijsdr.orgcnrs.fr When a microcrack propagates through the material, it ruptures the microcapsules, releasing the healing agent. This agent then reacts with a catalyst dispersed in the resin matrix to polymerize and heal the crack. The chemical design of these systems is complex, requiring careful selection of the microcapsule shell material, the healing agent, and the catalyst to ensure proper function and biocompatibility.

Another strategy is the development of intrinsic self-healing polymers. These materials contain reversible chemical bonds within their polymer network that can be reformed after being broken. This can be achieved through various chemical reactions, such as Diels-Alder reactions or disulfide bond exchange. While the application of self-healing technology in commercial dental composites is still in its early stages, it represents a significant future direction for enhancing the durability of posterior restorations. There is currently no evidence to suggest that this compound incorporates self-healing polymer networks.

Chemical Approaches to Enhancing Polymer Network Integrity and Longevity

The long-term success of a posterior composite restoration is heavily dependent on the integrity and longevity of its polymer network. The resin matrix of this compound is based on methacrylate monomers, which form a highly cross-linked polymer network upon light curing. researchgate.net A related product, Clearfil Photo Core, is known to contain bisphenol A diglycidylmethacrylate (Bis-GMA). kuraraydental.com The integrity of this network is influenced by several chemical factors.

The degree of conversion of the monomer units into polymer chains is a critical factor. A higher degree of conversion generally leads to improved mechanical properties and reduced leaching of unreacted monomers. The formulation of the resin matrix, including the type and ratio of different methacrylate monomers, and the photoinitiator system are chemically optimized to maximize the degree of conversion.

Table 1: Key Chemical Components and Their Role in Polymer Network Integrity

Chemical ComponentPrimary FunctionImpact on Network Integrity
Methacrylate Monomers (e.g., Bis-GMA)Forms the polymer backboneThe degree of conversion and cross-linking density determine the strength and stability of the network.
Inorganic Fillers (e.g., Alumina, Glass-Ceramic)Reinforces the polymer matrixHigh filler loading increases strength, stiffness, and wear resistance.
Silane (B1218182) Coupling AgentsBonds fillers to the resin matrixEnsures efficient stress transfer, preventing debonding and microcrack formation at the filler-matrix interface.
PhotoinitiatorsInitiates the polymerization reactionThe efficiency of the photoinitiator system influences the degree of conversion and the final properties of the polymer network.

Integration of Novel Chemical Entities: Graphene Oxide and Other Nanomaterials in Composite Formulations

The integration of novel nanomaterials into composite formulations is a rapidly advancing area of research, with the potential to significantly enhance the mechanical and biological properties of posterior restorations. Graphene oxide (GO), a two-dimensional nanomaterial derived from graphite, has garnered considerable attention due to its exceptional mechanical strength, large surface area, and potential for functionalization. mdpi.comresearchgate.netnih.govf1000research.com

Incorporating small amounts of GO into the resin matrix has been shown to improve the fracture toughness, flexural strength, and wear resistance of experimental dental composites. mdpi.comresearchgate.net The chemical functionalization of GO with methacrylate groups can allow it to covalently bond with the polymer network, leading to more effective reinforcement. Furthermore, GO has demonstrated some antimicrobial properties, which could contribute to the development of bioactive composites. nih.govf1000research.com

Other nanomaterials, such as nanodiamonds and various metal oxide nanoparticles, are also being investigated for their potential to enhance the properties of dental composites. The primary challenges in this area are achieving a uniform dispersion of the nanoparticles within the resin matrix and ensuring the long-term biocompatibility of these novel formulations. While the use of graphene oxide and other advanced nanomaterials in Kuraray's dental products is a possibility for future formulations, there is no current information indicating their presence in this compound. mdpi.comresearchgate.net

Q & A

Q. How can researchers avoid image manipulation pitfalls in SEM micrographs of this compound?

  • Methodological Answer: Use tools like Proofig AI to detect duplication, splicing, or contrast adjustments. Follow Science’s image integrity guidelines: retain original, unprocessed files and disclose editing steps (e.g., brightness/contrast adjustments) in figure legends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.